L-Erythrose

説明

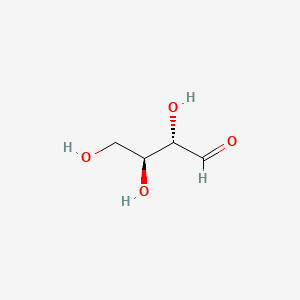

L-erythrose is the L-enantiomer of erythrose. It is an enantiomer of a D-erythrose.

作用機序

Target of Action

L-Erythrose, a rare aldotetrose, primarily targets the enzymes involved in its metabolic pathways. The key enzymes include L-ribose isomerase (L-RI) and membrane-bound sorbitol dehydrogenase (SDH) . These enzymes play a crucial role in the conversion of erythritol to L-erythrulose .

Mode of Action

This compound interacts with its target enzymes to undergo a series of biochemical transformations. The L-RI enzyme isomerizes L-erythritol to L-erythrulose, and the SDH enzyme, which is membrane-bound, facilitates this conversion . This interaction results in the production of L-erythrulose, a compound used in various applications, including self-tanning cosmetics .

Biochemical Pathways

The primary biochemical pathway involving this compound is the pentose phosphate pathway . In this pathway, this compound is produced from glyceraldehyde and a combination of β-hydroxypyruvate and glyceraldehyde . Another pathway involves the conversion of erythritol to L-erythrulose, facilitated by the

生化学分析

Biochemical Properties

L-Erythrose is involved in several biochemical reactions, particularly in the pentose phosphate pathway. It interacts with enzymes such as erythrose reductase, which catalyzes the reduction of this compound to erythritol using NADPH as a cofactor . This interaction is crucial for the production of erythritol, a sugar alcohol with applications in food and medicine. The enzyme erythrose reductase has been characterized from various microbial sources, and its activity is essential for the efficient production of erythritol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the pentose phosphate pathway, thereby influencing the overall metabolic flux within cells. The presence of this compound can lead to changes in the expression of genes related to carbohydrate metabolism, impacting cellular functions such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, erythrose reductase binds to this compound and catalyzes its reduction to erythritol. This reaction is dependent on the presence of NADPH, which acts as a cofactor. The binding interactions between this compound and erythrose reductase are critical for the enzyme’s catalytic activity and efficiency . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its impact on cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic flux through the pentose phosphate pathway, leading to increased production of erythritol. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific concentrations, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in the pentose phosphate pathway, where it is converted to erythritol by the enzyme erythrose reductase. This pathway is essential for the production of NADPH and ribose-5-phosphate, which are critical for cellular biosynthesis and antioxidant defense . This compound interacts with enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, influencing the overall metabolic flux and levels of metabolites within the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can participate in metabolic reactions. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm, where it participates in the pentose phosphate pathway. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.

生物活性

L-Erythrose is a rare aldotetrose sugar that has garnered attention in various biological and biochemical studies due to its potential applications in metabolic pathways and therapeutic effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, antitumor effects, and production methods.

Metabolic Pathways

This compound is primarily involved in the pentose phosphate pathway (PPP), which is crucial for cellular metabolism. Recent studies have shown that erythritol, a sugar alcohol, can be converted into this compound through a series of enzymatic reactions. Specifically, erythritol is first oxidized to L-erythrulose, which is then isomerized to this compound using specific enzymes such as L-ribose isomerase . The overall conversion process can be summarized as follows:

| Step | Reaction | Enzymes Involved | Product |

|---|---|---|---|

| 1 | Erythritol → L-Erythrulose | Gluconobacter frateurii | L-Erythrulose |

| 2 | L-Erythrulose → this compound | L-Ribose Isomerase | This compound |

This metabolic pathway not only highlights the biochemical significance of this compound but also its potential utility in producing other biomolecules.

Antitumor Effects

Recent research has indicated that D-erythrose (the D-form of erythrose) exhibits significant antitumor properties. In a study involving an abdominal metastatic model of colon carcinoma, D-erythrose was administered to mice at a dosage of 500 mg/kg. The results demonstrated a 69.1% reduction in tumor weight compared to the control group receiving saline . Key findings from this study include:

- Tumor Weight Reduction : Mean tumor weight in the D-erythrose group was significantly lower (0.75 g) than in the control group (2.43 g).

- Malignant Ascites : The volume of malignant ascites was markedly reduced in treated mice.

- Safety Profile : Histological examination of major organs showed no significant pathological changes, indicating low toxicity at the administered dose.

These findings suggest that D-erythrose may inhibit tumor growth and invasion, warranting further investigation into its mechanisms and potential therapeutic applications.

Production Methods

The production of this compound has been achieved through microbial and enzymatic methods. A notable method involves the oxidation of erythritol to L-erythrulose followed by isomerization to this compound. The yield from this process can reach up to 18% , with careful optimization of conditions such as temperature and substrate concentration .

Production Summary Table

| Method | Starting Material | Intermediate Product | Final Product | Yield |

|---|---|---|---|---|

| Microbial Oxidation & Enzymatic Isomerization | Erythritol | L-Erythrulose | This compound | Up to 18% |

科学的研究の応用

Biochemical Research

L-Erythrose serves as a significant substrate in biochemical studies, particularly in the investigation of carbohydrate metabolism and enzymatic reactions. It is involved in the synthesis of erythritol, a polyol with various industrial applications.

Enzymatic Studies

Research has highlighted the role of erythrose reductase in converting D-erythrose to erythritol. For instance, a study on Yarrowia lipolytica demonstrated that overexpression of erythrose reductase led to enhanced erythritol production, achieving a titer of 44.44 g/L, which is 20% higher than control strains . This suggests that this compound can be utilized as a substrate for studying enzyme kinetics and metabolic pathways.

Industrial Applications

This compound is increasingly being recognized for its potential in industrial biotechnology, particularly in the production of sweeteners and other food additives.

Production of Polyols

The conversion of this compound to erythritol is significant for industries focusing on low-calorie sweeteners. Erythritol is a sugar alcohol that provides sweetness without the calories associated with traditional sugars. The ability to produce erythritol from this compound through microbial fermentation processes offers a sustainable alternative to synthetic sweeteners .

Pharmacological Applications

This compound has been noted for its potential pharmacological activities, making it a compound of interest in drug development.

Antioxidant Properties

Studies indicate that this compound exhibits antioxidant properties, which could be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases . The ability to scavenge free radicals positions this compound as a candidate for further research into its protective effects against cellular damage.

Potential Uses in Medicine

The unique structural properties of this compound may also allow it to serve as a precursor or component in pharmaceutical formulations. Its role in metabolic pathways could be leveraged for creating drugs targeting specific metabolic disorders .

Erythritol Production via Microbial Fermentation

A notable case study involved the optimization of erythritol production using Yarrowia lipolytica. Researchers manipulated various fermentation conditions and found that specific gene knockouts significantly affected polyol synthesis pathways. The deletion of certain erythrose reductase genes resulted in altered yields of both erythritol and other polyols like mannitol and arabitol, emphasizing the importance of this compound in metabolic engineering .

Data Tables

特性

IUPAC Name |

(2S,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201447 | |

| Record name | L-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-49-3 | |

| Record name | L-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96DH71781X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。